![molecular formula C14H18N2O4S2 B2854129 3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-sulfonamide CAS No. 2034538-04-8](/img/structure/B2854129.png)
3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-sulfonamide
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Description
3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H18N2O4S2 and its molecular weight is 342.43. The purity is usually 95%.
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Scientific Research Applications
Material Science: Advanced Composite Materials
The thiophene moiety within the compound’s structure is of particular interest in material science, especially in the development of advanced composite materials . The compound’s ability to form stable bonds with other materials can lead to the creation of new types of composites with enhanced thermal stability, mechanical strength, and chemical resistance.
Pharmaceuticals: Drug Development
Thiophene derivatives are known to exhibit a wide range of therapeutic properties . This compound, with its complex structure, could be a precursor in synthesizing new drugs with anti-inflammatory, anti-psychotic, or anti-cancer properties. Its sulfonamide group is particularly noteworthy as it is commonly found in many drugs, suggesting potential applications in medicinal chemistry.
Analytical Chemistry: NMR Characterization
The compound’s unique structure makes it suitable for nuclear magnetic resonance (NMR) characterization studies . Researchers can use NMR to determine the compound’s molecular structure and dynamics, which is crucial for understanding its interactions with other molecules and potential applications in various fields.
Chemical Synthesis: Boronate Ester Intermediates
Boronate esters are valuable intermediates in organic synthesis. The compound’s structure suggests that it could be used to synthesize boronate esters, which are employed in cross-coupling reactions to create complex organic molecules . This application is significant for the synthesis of pharmaceuticals and fine chemicals.
Biological Studies: Enzyme Inhibition
The compound’s structure indicates potential for use in enzyme inhibition studies. Thiophene derivatives have been shown to inhibit certain enzymes, which can be beneficial for understanding disease mechanisms and developing new treatments .
Computational Chemistry: Density Functional Theory (DFT) Studies
The compound can be studied using DFT to predict its electronic structure and reactivity . This computational approach is essential for designing new molecules with desired properties before they are synthesized in the lab, saving time and resources in the research and development process.
properties
IUPAC Name |
3,5-dimethyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S2/c1-10-13(11(2)20-15-10)22(17,18)16-14(5-7-19-8-6-14)12-4-3-9-21-12/h3-4,9,16H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUNXPVPHZMJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-sulfonamide |
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